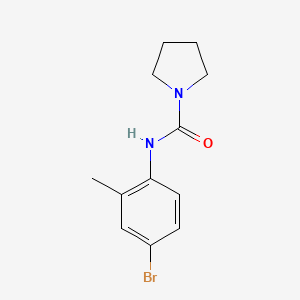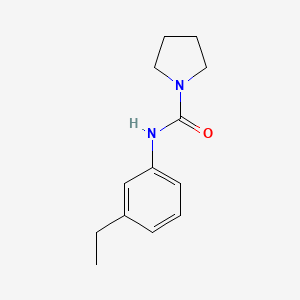
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazolylmorpholine family, which has been found to exhibit potent biological activities.
科学研究应用
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone has been found to exhibit potent biological activities and has potential therapeutic applications. It has been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.
作用机制
The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been found to activate various pro-apoptotic proteins, such as caspases, which induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. Additionally, it has been found to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
One of the advantages of using (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone in lab experiments is its potent biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. Additionally, its multi-step synthesis method allows for the production of large quantities of the compound.
One of the limitations of using this compound in lab experiments is its potential toxicity. While it has been found to exhibit potent biological activities, it may also exhibit toxic effects on normal cells. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its ability to induce apoptosis in various types of cancer cells and its potential to inhibit tumor growth in animal models.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on its ability to inhibit the production of pro-inflammatory cytokines and its potential to alleviate inflammation in animal models.
Finally, research could focus on the potential of this compound as an anti-viral agent. Studies could investigate its ability to inhibit the replication of various viruses and its potential to be used as a treatment for viral infections.
合成方法
The synthesis of (2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone involves a multi-step process. The first step involves the synthesis of 2,6-dimethylmorpholine, which is achieved by reacting 2-methyl-1,3-propanediol with morpholine in the presence of a catalyst. The second step involves the synthesis of 1H-indazole-7-carbaldehyde, which is achieved by reacting 2-nitrobenzaldehyde with hydrazine hydrate. Finally, the two compounds are reacted together in the presence of a catalyst to yield this compound.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-17(8-10(2)19-9)14(18)12-5-3-4-11-6-15-16-13(11)12/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWXRZJQBKJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)



![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)

![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)

![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)

![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)